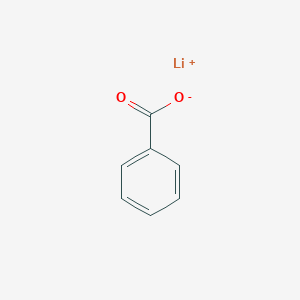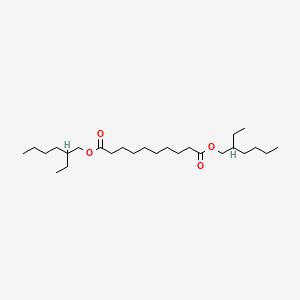
(+)-Dibenzoyl-D-tartaric acid
描述
(+)-Dibenzoyl-D-tartaric acid is an organic compound that belongs to the class of tartaric acid derivatives. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in the resolution of racemic mixtures in organic synthesis. This compound is particularly valued for its ability to form diastereomeric salts with various amines, which can then be separated by crystallization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Dibenzoyl-D-tartaric acid typically involves the esterification of tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
Esterification: Tartaric acid reacts with benzoyl chloride in the presence of pyridine to form dibenzoyl tartaric acid.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of tartaric acid and benzoyl chloride are reacted in the presence of a base.
Continuous Purification: The product is continuously purified using industrial crystallization techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: (+)-Dibenzoyl-D-tartaric acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield tartaric acid and benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Tartaric acid and benzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted tartaric acid derivatives.
科学研究应用
(+)-Dibenzoyl-D-tartaric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a resolving agent for the separation of racemic mixtures into their enantiomers.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential use in the synthesis of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of high-purity chiral compounds for various industrial applications.
作用机制
The mechanism of action of (+)-Dibenzoyl-D-tartaric acid primarily involves its ability to form diastereomeric salts with chiral amines. This interaction is driven by the formation of hydrogen bonds and van der Waals forces between the acid and the amine. The resulting diastereomers can be separated by crystallization, allowing for the isolation of pure enantiomers.
相似化合物的比较
(+)-Dibenzoyl-D-tartaric acid is unique in its high efficiency as a resolving agent compared to other tartaric acid derivatives. Similar compounds include:
(-)-Dibenzoyl-L-tartaric acid: The enantiomer of this compound, used for similar purposes but with opposite chiral properties.
Di-p-toluoyl-D-tartaric acid: Another tartaric acid derivative used in chiral resolution but with different steric and electronic properties.
Diacetyl tartaric acid: Used in food and pharmaceutical industries but less effective in chiral resolution.
属性
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLFQNRGZXBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859761 | |
| Record name | 2,3-Bis(benzoyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93656-02-1, 2743-38-6 | |
| Record name | NSC338494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Dibenzoyltartaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















